6-Amino-2-ethyl-3-nitrobenzoic acid
Overview
Description
6-Amino-2-ethyl-3-nitrobenzoic acid, also known as AENB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoic acid and has a nitro group, an amino group, and an ethyl group attached to its benzene ring. AENB is used in scientific research for its unique properties, including its ability to act as a fluorescent probe and its potential as a drug delivery system.
Mechanism Of Action
6-Amino-2-ethyl-3-nitrobenzoic acid's mechanism of action involves its ability to bind to specific receptors in the body, including the GABA receptor and the NMDA receptor. This binding activity can result in various physiological effects, including the modulation of neurotransmitter release and the inhibition of cell growth.
Biochemical and Physiological Effects
6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, 6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to modulate the release of neurotransmitters, including GABA and glutamate, which are involved in various physiological processes.
Advantages And Limitations For Lab Experiments
6-Amino-2-ethyl-3-nitrobenzoic acid's unique properties make it a valuable tool for scientific research. Its ability to act as a fluorescent probe allows for the detection and measurement of various biological molecules, while its potential as a drug delivery system makes it a promising candidate for the development of new drugs. However, 6-Amino-2-ethyl-3-nitrobenzoic acid's limitations include its relatively high cost and the difficulty of synthesizing it in large quantities.
Future Directions
There are numerous future directions for research involving 6-Amino-2-ethyl-3-nitrobenzoic acid. One potential area of study is the development of new drugs based on 6-Amino-2-ethyl-3-nitrobenzoic acid's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand 6-Amino-2-ethyl-3-nitrobenzoic acid's mechanism of action and its potential as a targeted drug delivery system. Finally, the development of new synthesis methods for 6-Amino-2-ethyl-3-nitrobenzoic acid could help to reduce its cost and make it more widely available for scientific research.
Scientific Research Applications
6-Amino-2-ethyl-3-nitrobenzoic acid has been studied extensively for its potential applications in various scientific fields. One of its primary uses is as a fluorescent probe due to its ability to emit light when excited by a specific wavelength. This property makes it useful for detecting and measuring various biological molecules, including proteins, DNA, and RNA.
6-Amino-2-ethyl-3-nitrobenzoic acid has also been studied for its potential use as a drug delivery system. Its unique structure allows it to bind to specific receptors in the body, making it a potential candidate for targeted drug delivery. Additionally, 6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.
properties
CAS RN |
170785-03-2 |
---|---|
Product Name |
6-Amino-2-ethyl-3-nitrobenzoic acid |
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
6-amino-2-ethyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-5-7(11(14)15)4-3-6(10)8(5)9(12)13/h3-4H,2,10H2,1H3,(H,12,13) |
InChI Key |
XDIVFANNEVZXPZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
CCC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-] |
synonyms |
Benzoic acid, 6-amino-2-ethyl-3-nitro- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.